molecular formula C10H16F3IO B13329585 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane

Cat. No.: B13329585
M. Wt: 336.13 g/mol
InChI Key: WMRGQSJJMBDKSF-UHFFFAOYSA-N
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Description

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane is an organic compound characterized by the presence of an iodine atom, a trifluoropropan-2-yloxy group, and a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane typically involves the reaction of cycloheptanol with 1,1,1-trifluoropropan-2-yl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the trifluoropropan-2-yloxy group or the cycloheptane ring.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-azido-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane, while oxidation with potassium permanganate can produce 2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptanone .

Scientific Research Applications

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its six-membered cyclohexane analog

Properties

Molecular Formula

C10H16F3IO

Molecular Weight

336.13 g/mol

IUPAC Name

1-iodo-2-(1,1,1-trifluoropropan-2-yloxy)cycloheptane

InChI

InChI=1S/C10H16F3IO/c1-7(10(11,12)13)15-9-6-4-2-3-5-8(9)14/h7-9H,2-6H2,1H3

InChI Key

WMRGQSJJMBDKSF-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1CCCCCC1I

Origin of Product

United States

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